1-[Cyclopropyl(2-hydroxybutyl)amino]butan-2-ol
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Overview
Description
1-[Cyclopropyl(2-hydroxybutyl)amino]butan-2-ol is an organic compound that belongs to the class of alcohols and amines This compound features a cyclopropyl group, a hydroxybutyl group, and an amino group attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Cyclopropyl(2-hydroxybutyl)amino]butan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylamine with 2-bromo-1-butanol under basic conditions to form the intermediate 1-(cyclopropylamino)butan-2-ol. This intermediate is then reacted with 2-bromobutane in the presence of a base to yield the final product.
Reaction Conditions:
-
Step 1: Cyclopropylamine + 2-bromo-1-butanol → 1-(Cyclopropylamino)butan-2-ol
- Solvent: Ethanol
- Temperature: 60°C
- Reaction Time: 12 hours
- Base: Sodium hydroxide
-
Step 2: 1-(Cyclopropylamino)butan-2-ol + 2-bromobutane → this compound
- Solvent: Tetrahydrofuran
- Temperature: 50°C
- Reaction Time: 8 hours
- Base: Potassium carbonate
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[Cyclopropyl(2-hydroxybutyl)amino]butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 1-[Cyclopropyl(2-oxobutyl)amino]butan-2-one
Reduction: 1-[Cyclopropyl(2-aminobutyl)amino]butan-2-ol
Substitution: 1-[Cyclopropyl(2-chlorobutyl)amino]butan-2-ol
Scientific Research Applications
1-[Cyclopropyl(2-hydroxybutyl)amino]butan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[Cyclopropyl(2-hydroxybutyl)amino]butan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This modulation can lead to various biological effects, such as inhibition or activation of enzymatic pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-[Cyclopropyl(2-hydroxyethyl)amino]ethanol
- 1-[Cyclopropyl(2-hydroxypropyl)amino]propan-2-ol
- 1-[Cyclopropyl(2-hydroxyhexyl)amino]hexan-2-ol
Uniqueness
1-[Cyclopropyl(2-hydroxybutyl)amino]butan-2-ol is unique due to its specific combination of a cyclopropyl group, a hydroxybutyl group, and an amino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and interact with molecular targets sets it apart from similar compounds.
Biological Activity
1-[Cyclopropyl(2-hydroxybutyl)amino]butan-2-ol is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and applications in various fields, particularly in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H19NO
- CAS Number : 2305255-58-5
The compound features a cyclopropyl group and a hydroxyl group that may contribute to its biological activity by influencing solubility and interaction with biological targets.
Biological Activity Overview
This compound has shown potential in various biological assays, including antimicrobial, anticancer, and neuroprotective activities. The following sections detail specific findings related to its biological effects.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of cyclopropyl amines possess activity against various bacterial strains, including resistant strains.
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | TBD |
Fluconazole analogs | Candida albicans | 0.003 µg/mL |
These results suggest that the compound may inhibit the growth of pathogens through mechanisms similar to those observed in other cyclopropyl derivatives .
Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways.
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (breast cancer) | TBD |
HeLa (cervical cancer) | TBD |
Further research is necessary to elucidate the specific pathways involved and to determine the compound's efficacy in vivo.
Neuroprotective Effects
Emerging evidence suggests that compounds with similar structural features may exert neuroprotective effects. Studies have shown that they can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets. The cyclopropyl group could enhance binding affinity to enzymes or receptors, while the hydroxyl group may participate in hydrogen bonding, facilitating stronger interactions with biological macromolecules.
Case Studies
Several case studies have explored the biological activity of related compounds:
- Antifungal Activity : A study assessed the antifungal efficacy of cyclopropyl derivatives against Candida albicans, revealing significant inhibition at low concentrations (IC50 = 0.003 µg/mL). The study highlighted the importance of structural modifications for enhancing activity against resistant strains .
- Anticancer Research : Another investigation into cyclopropyl-containing compounds showed promising results in inducing apoptosis in breast cancer cell lines. The study emphasized the need for further exploration into dosage optimization and mechanism elucidation.
Properties
IUPAC Name |
1-[cyclopropyl(2-hydroxybutyl)amino]butan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-3-10(13)7-12(9-5-6-9)8-11(14)4-2/h9-11,13-14H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJPWIABUQZQMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN(CC(CC)O)C1CC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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